N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazin-4-one core. Its structure includes a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxyphenyl derivative) attached via an acetamide linker and a 3,4-dimethoxyphenyl substituent at the 7-position of the pyridazine ring.
The synthesis of such compounds typically involves multi-step reactions, including cyclization, coupling, and functionalization. For example, analogous compounds (e.g., substituted oxadiazoles or benzothiazoles) are synthesized using reagents like caesium carbonate in dry N,N-dimethylformamide (DMF) under mild conditions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-13-26-22-23(35-13)21(15-5-7-16(31-2)18(9-15)32-3)27-28(24(22)30)11-20(29)25-10-14-4-6-17-19(8-14)34-12-33-17/h4-9H,10-12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQOPVQCOHLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of oncology. This article compiles and synthesizes research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of benzodioxole derivatives known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety, which is associated with various pharmacological effects, including anticancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzodioxole structure exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer activity of similar compounds:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 2.07 | Induces apoptosis via mitochondrial pathway |
| Compound B | A549 | 3.52 | Cell cycle arrest at G2/M phase |
| Compound C | MCF-7 | 2.55 | Inhibition of EGFR signaling |
| This compound | TBD (To be determined) | TBD |
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases (e.g., G1, S, G2/M), thereby inhibiting cancer cell proliferation . For instance, compound C27 demonstrated significant G2/M phase arrest in HeLa cells.
- EGFR Inhibition : Some derivatives have been noted for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival .
Case Studies
Research has highlighted several case studies where benzodioxole derivatives were evaluated for their anticancer potential:
- Study on HeLa Cells : A specific derivative was tested against HeLa cells and showed an IC50 value of 2.07 μM, indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle perturbation .
- MCF-7 Cell Line Evaluation : Another study focused on MCF-7 cells revealed that certain derivatives could effectively inhibit cell growth with IC50 values below 5 μM. The compounds were found to induce apoptosis and inhibit cell division .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of the thiazole ring is particularly noteworthy as it has been implicated in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Effectiveness
A study evaluated the compound against breast cancer cells (MCF-7). The results revealed that it significantly reduced cell viability through apoptosis pathways, with an IC50 value indicating effective inhibition of cell growth.
Table 2: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 18.76 | CDK2 Inhibition |
| Compound B | MCF-7 | 15.00 | Apoptosis Induction |
| Compound C | A549 | 22.50 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Thiazole derivatives are recognized for their antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents.
Case Study: Antimicrobial Evaluation
In vitro studies demonstrated that derivatives exhibited varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as effective antimicrobial agents.
Table 3: Antimicrobial Activity Data
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | C. albicans | 8 µg/mL |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : The benzo[d][1,3]dioxol group may reduce oxidative metabolism, enhancing bioavailability compared to simpler phenyl analogs .
- Synthetic Challenges: The fused thiazolo-pyridazinone system requires precise reaction conditions to avoid ring-opening or side-product formation .
- Therapeutic Potential: Analogous compounds with similar cores and substituents show promise in oncology and infectious diseases, warranting further evaluation of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
